BenchChemオンラインストアへようこそ!

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide (synonym: 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide; CAS 476277-43-7) is a synthetic heterocyclic benzamide derivative that belongs to the naphthothiazole class of compounds. It features a linearly fused naphtho[2,1-d]thiazole (benzo[g]benzothiazole) core coupled to a 2,6-difluorobenzamide moiety via an amide linkage.

Molecular Formula C18H10F2N2OS
Molecular Weight 340.35
CAS No. 476277-43-7
Cat. No. B2651217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
CAS476277-43-7
Molecular FormulaC18H10F2N2OS
Molecular Weight340.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23)
InChIKeyLQVVFOGICZXLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide (CAS 476277-43-7): Structural Class and Baseline Characteristics for Scientific Procurement


N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide (synonym: 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide; CAS 476277-43-7) is a synthetic heterocyclic benzamide derivative that belongs to the naphthothiazole class of compounds. It features a linearly fused naphtho[2,1-d]thiazole (benzo[g]benzothiazole) core coupled to a 2,6-difluorobenzamide moiety via an amide linkage . The molecular formula is C₁₈H₁₀F₂N₂OS with a molecular weight of 340.35 g/mol and a predicted density of 1.495 ± 0.06 g/cm³ . This compound is primarily investigated as a research chemical and synthetic intermediate with potential applications across antibacterial, anticancer, antiplasmodial, and insecticidal discovery programs, leveraging the privileged 2,6-difluorobenzamide pharmacophore embedded within an extended naphthothiazole aromatic framework [1].

Why N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide Cannot Be Simply Replaced by Generic Benzothiazole or Benzamide Analogs


Generic substitution within the benzothiazole amide class is precluded by the compound's unique fusion topology and electronic configuration. The naphtho[2,1-d]thiazole core introduces an additional fused benzene ring relative to simpler benzothiazoles, expanding the π-conjugation surface, altering the molecular electrostatic potential distribution, and shifting lipophilicity . Critically, structure-activity relationship (SAR) studies on the 2,6-difluorobenzamide scaffold demonstrate that replacing the benzothiazole sulfur-containing heterocycle with a benzimidazole abolishes antibacterial FtsZ inhibitory activity, confirming that the thiazole ring is not an interchangeable structural feature [1]. The 2,6-difluoro substitution pattern on the benzamide ring is likewise non-negotiable; it establishes a specific hydrogen-bonding and dipole environment essential for target engagement, as evidenced by the substantially reduced potency of mono-fluoro or non-fluorinated congeners in FtsZ inhibition assays [1].

Quantitative Differential Evidence for N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide: Head-to-Head and Cross-Study Comparator Data


Naphtho[2,1-d]thiazole Core Provides Extended π-Surface and Elevated Molecular Weight vs. Simple Benzothiazole Analogs

The target compound incorporates a naphtho[2,1-d]thiazole (benzo[g]benzothiazole) core comprising three fused aromatic rings, whereas simpler comparator benzothiazole amides such as N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide contain only two fused rings (benzothiazole). This topological extension increases the molecular weight from the ~300–320 g/mol range typical of simple benzothiazole amides to 340.35 g/mol, and yields a predicted density of 1.495 ± 0.06 g/cm³ . The additional aromatic ring expands the π-stacking surface area available for target protein interactions and alters the computed lipophilicity profile, which influences both target binding kinetics and pharmacokinetic behavior [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2,6-Difluorobenzamide Moiety: A Privileged FtsZ Inhibitor Scaffold with Sub-μg/mL Antibacterial Potency Against Gram-Positive Pathogens

The 2,6-difluorobenzamide group appended to the target compound is a validated pharmacophore for inhibition of the essential bacterial cell division protein FtsZ. In a systematic SAR study of 3-substituted 2,6-difluorobenzamide derivatives, the most potent compounds (3-chloroalkoxy derivative 7, 3-bromoalkoxy derivative 12, and 3-alkyloxy derivative 17) exhibited MIC values of 0.25–1 μg/mL against Bacillus subtilis and MIC <10 μg/mL against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus [1]. Crucially, replacement of the benzothiazole heterocycle with a benzimidazole ring resulted in complete loss of antibacterial activity, demonstrating that the sulfur-containing thiazole component is indispensable and cannot be substituted with isosteric nitrogen heterocycles [1]. The target compound, bearing an unsubstituted naphtho[2,1-d]thiazole at the 2-position, represents a scaffold amenable to further 3-position derivatization for potency optimization.

Antibacterial Drug Discovery FtsZ Inhibition Gram-Positive Bacteria

Close Structural Analog Demonstrates Sub-Micromolar Antitumor Activity: IC₅₀ = 0.046 μmol/mL Against Hela Cervical Carcinoma Cells

A closely related 2,6-difluorobenzamide derivative, N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide (C₂₁H₁₉ClF₂N₂OS, MW = 420.89 g/mol), was synthesized and evaluated for antitumor activity. This compound exhibited an IC₅₀ of 0.046 μmol/mL against the Hela human cervical carcinoma cell line [1]. The crystal structure was solved by single-crystal X-ray diffraction, confirming the molecular geometry, and hydrogen-bonding interactions were observed to link molecules into dimeric units in the solid state [1]. Although this comparator bears a monocyclic thiazole rather than a naphthothiazole core, it demonstrates that the 2,6-difluorobenzamide scaffold can achieve potent cytotoxicity when appropriately substituted. The target compound, with its extended naphtho[2,1-d]thiazole aromatic system, offers additional vectors for substitution-based optimization of antitumor potency and selectivity.

Anticancer Drug Discovery Cytotoxicity Assay Hela Cell Line

Naphtho[2,1-d]thiazole Derivatives Exhibit Antiplasmodial Activity Against Multidrug-Resistant Plasmodium falciparum K1 Strain

The naphtho[2,1-d]thiazole core shared by the target compound has been independently validated as a scaffold for antiplasmodial activity. In a study employing a tandem microwave-assisted synthesis protocol, a series of naphtho[2,1-d]thiazole derivatives was evaluated against the multidrug-resistant K1 strain of Plasmodium falciparum. Two hit compounds (compounds 11 and 13) displayed promising in vitro activity, with one derivative achieving an IC₅₀ of 2.76 μM [1]. Structure-toxicity and structure-activity relationship analyses revealed that the R₁ and R₄ substituents on the naphthyl moiety are critical determinants of both antiplasmodial potency and cytotoxicity, indicating that the naphthalene ring fusion is not merely a passive scaffold but actively modulates the biological profile [1].

Antimalarial Drug Discovery Plasmodium falciparum Naphthothiazole

Benzothiazolyl 2,6-Difluorobenzamides Are Established Insecticides with Validated Activity Against Lepidopteran Larvae

The combination of a benzothiazolyl heterocycle with a 2,6-difluorobenzamide group is a recognized insecticidal chemotype in the patent literature. US Patent 4,675,331 discloses N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide as a known arthropodicidal agent with activity against Lepidopterous insects [1]. The patent further claims novel benzamides of the general formula that exhibit substantially greater insecticidal action against larvae of Lepidopterous insects relative to known analogues [1]. The target compound, N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide, extends this chemotype with a naphthalene-fused benzothiazole, potentially modulating the lipophilicity and metabolic stability relevant to field application as a crop protection agent.

Agrochemical Discovery Insecticide Development Lepidoptera Control

Evidence-Backed Research and Industrial Application Scenarios for N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide (CAS 476277-43-7)


Antibacterial Lead Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens via FtsZ Inhibition

This compound serves as a starting scaffold for optimizing FtsZ-targeting antibacterial agents. The 2,6-difluorobenzamide moiety is a validated pharmacophore for FtsZ inhibition, with structurally related derivatives achieving MIC values of 0.25–1 μg/mL against B. subtilis and retaining potency (MIC <10 μg/mL) against methicillin-resistant S. aureus (MRSA) [1]. Procurement is justified for research programs seeking to explore 3-position substitution chemistry on the naphthothiazole core to improve potency, solubility, and pharmacokinetic properties relative to simpler benzothiazole-based FtsZ inhibitors [1].

Anticancer Lead Optimization Using the 2,6-Difluorobenzamide Pharmacophore

The close structural analog N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide demonstrates sub-micromolar antitumor activity (IC₅₀ = 0.046 μmol/mL against Hela cells) [2]. The target compound extends this chemotype with a naphthothiazole core offering additional π-stacking capacity and substitution vectors. It is suited for medicinal chemistry campaigns aimed at developing novel anticancer agents with improved target binding affinity or selectivity profiles compared to monocyclic thiazole analogs [2].

Antimalarial Drug Discovery Against Artemisinin-Resistant Plasmodium falciparum

The naphtho[2,1-d]thiazole scaffold has demonstrated promising in vitro antiplasmodial activity against multidrug-resistant K1 P. falciparum, with hit compounds achieving IC₅₀ values in the low micromolar range [3]. The target compound, incorporating both the validated naphthothiazole core and a 2,6-difluorobenzamide substituent, is a relevant entry point for hit-to-lead optimization in antimalarial programs, particularly where resistance to artemisinin-based therapies necessitates exploration of novel chemical space [3].

Agrochemical Insecticide Development for Lepidopteran Pest Management

Benzothiazolyl 2,6-difluorobenzamides are established as insecticides with activity against Lepidopterous larvae, a major agricultural pest order [4]. The target compound's extended naphthalene ring system may confer differentiated physicochemical properties—including altered lipophilicity, metabolic stability, and environmental fate—relative to simpler benzothiazole insecticides such as N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide [4]. This makes it a candidate for agrochemical discovery programs seeking next-generation lepidoptericides with improved efficacy or resistance-breaking potential [4].

Quote Request

Request a Quote for N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.